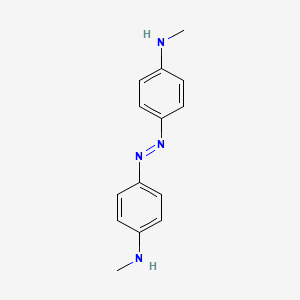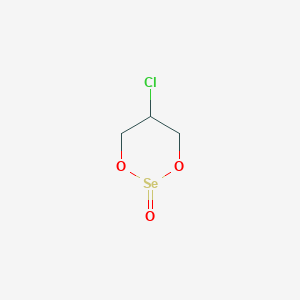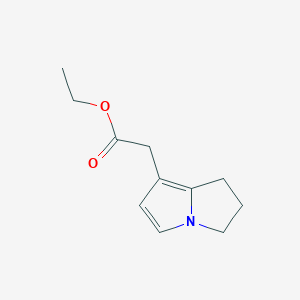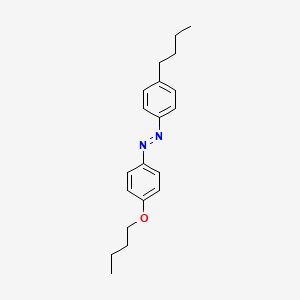
4,4'-Bis(methylamino)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(methylamino)azobenzene is an organic compound with the molecular formula C14H16N4. It is characterized by two phenyl rings connected by an azo bond (N=N) and substituted with methylamino groups at the para positions. This compound is part of the azobenzene family, known for their vibrant colors and photoresponsive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(methylamino)azobenzene typically involves the azo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, followed by its reaction with another aromatic compound. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of azobenzenes, including 4,4’-Bis(methylamino)azobenzene, often employs large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(methylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
Scientific Research Applications
4,4’-Bis(methylamino)azobenzene has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4,4’-Bis(methylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets and pathways. The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .
Comparison with Similar Compounds
Azobenzene: The parent compound with no substituents.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of methylamino groups.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of amino groups
Uniqueness: 4,4’-Bis(methylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over photoisomerization and molecular interactions .
Properties
CAS No. |
34049-50-8 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-methyl-4-[[4-(methylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3 |
InChI Key |
DSLLNRXGDQGJJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)








![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)

![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
